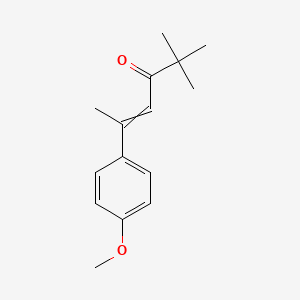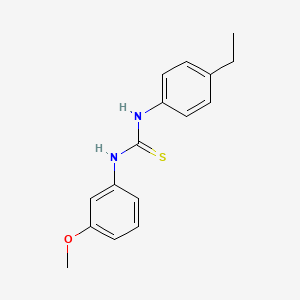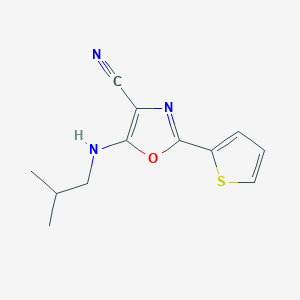
5-(4-methoxyphenyl)-2,2-dimethyl-4-hexen-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-methoxyphenyl)-2,2-dimethyl-4-hexen-3-one, also known as DIMBOA, is a natural compound that is found in various plants, including maize, wheat, and rye. It is a member of the benzoxazinoid family of compounds, which are known for their potent anti-herbivore properties. In
Mecanismo De Acción
The mechanism of action of 5-(4-methoxyphenyl)-2,2-dimethyl-4-hexen-3-one involves the activation of various defense pathways in plants. When plants are attacked by herbivores, they release 5-(4-methoxyphenyl)-2,2-dimethyl-4-hexen-3-one and other benzoxazinoids, which act as deterrents to the herbivores. In addition, 5-(4-methoxyphenyl)-2,2-dimethyl-4-hexen-3-one has also been shown to have direct toxic effects on insects, causing damage to their digestive system and other vital organs.
Biochemical and Physiological Effects:
5-(4-methoxyphenyl)-2,2-dimethyl-4-hexen-3-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce the production of various defense compounds in plants, including phytoalexins and lignin. In addition, 5-(4-methoxyphenyl)-2,2-dimethyl-4-hexen-3-one has also been shown to have antioxidant properties, which may help to protect plants from oxidative stress. Furthermore, 5-(4-methoxyphenyl)-2,2-dimethyl-4-hexen-3-one has been shown to have anti-inflammatory properties, making it a potential candidate for use in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(4-methoxyphenyl)-2,2-dimethyl-4-hexen-3-one in lab experiments is its potency. It is a highly effective compound against a wide range of insects and has been shown to have potential applications in cancer research. However, one of the main limitations of using 5-(4-methoxyphenyl)-2,2-dimethyl-4-hexen-3-one is its availability. It is a natural compound that is found in relatively low concentrations in plant material, making it difficult and expensive to extract and purify.
Direcciones Futuras
There are several potential future directions for research on 5-(4-methoxyphenyl)-2,2-dimethyl-4-hexen-3-one. One area of interest is the development of more efficient methods for the extraction and purification of 5-(4-methoxyphenyl)-2,2-dimethyl-4-hexen-3-one from plant material. Another area of interest is the development of synthetic analogs of 5-(4-methoxyphenyl)-2,2-dimethyl-4-hexen-3-one that may have improved potency and selectivity. Furthermore, research on the potential applications of 5-(4-methoxyphenyl)-2,2-dimethyl-4-hexen-3-one in cancer research and food preservation is ongoing and may lead to the development of new therapeutic and preservative agents.
Métodos De Síntesis
The synthesis of 5-(4-methoxyphenyl)-2,2-dimethyl-4-hexen-3-one involves several steps, including the extraction of benzoxazinoids from plant material, followed by purification and isolation of 5-(4-methoxyphenyl)-2,2-dimethyl-4-hexen-3-one. The most common method of extraction involves the use of organic solvents such as methanol or ethanol. The extracted material is then purified using chromatographic techniques such as HPLC or TLC. The isolated compound is then characterized using spectroscopic techniques such as NMR, IR, and MS.
Aplicaciones Científicas De Investigación
5-(4-methoxyphenyl)-2,2-dimethyl-4-hexen-3-one has been extensively studied for its anti-herbivore properties. It has been shown to be effective against a wide range of insects, including aphids, caterpillars, and beetles. In addition, 5-(4-methoxyphenyl)-2,2-dimethyl-4-hexen-3-one has also been shown to have antimicrobial properties, making it a potential candidate for use in food preservation. Furthermore, 5-(4-methoxyphenyl)-2,2-dimethyl-4-hexen-3-one has been shown to have potential applications in cancer research, as it has been shown to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
5-(4-methoxyphenyl)-2,2-dimethylhex-4-en-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-11(10-14(16)15(2,3)4)12-6-8-13(17-5)9-7-12/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHHVHHMCAHJDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C(C)(C)C)C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5538091 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-dichlorophenyl)-N'-[(4-methylbenzoyl)oxy]ethanimidamide](/img/structure/B5798368.png)

![3-[2-(4-biphenylyloxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5798390.png)
![methyl 4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}benzoate](/img/structure/B5798401.png)
![2-{[(2,4,5-trimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5798406.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5798412.png)
![4-methyl-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5798419.png)


![N-[2-(acetylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5798442.png)

![N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-cyclohexylpropanamide](/img/structure/B5798472.png)

![4-fluorobenzaldehyde (10-oxo-10H-pyridazino[6,1-b]quinazolin-2-yl)hydrazone](/img/structure/B5798493.png)